Whitepaper: Structural Dynamics, Synthesis, and Application of 2-Oxo-1-phenylpiperidine-3-carboxylic acid
Whitepaper: Structural Dynamics, Synthesis, and Application of 2-Oxo-1-phenylpiperidine-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is critical for optimizing target binding affinity and pharmacokinetic profiles. 2-Oxo-1-phenylpiperidine-3-carboxylic acid (CAS: 197973-92-5)[1] represents a highly versatile N-aryl δ-lactam building block. Its structural architecture—featuring a rigidified piperidin-2-one core, an N-linked phenyl ring, and a functionalizable C3-carboxylic acid—makes it an exceptionally valuable intermediate for synthesizing constrained peptidomimetics and central nervous system (CNS) or cardiovascular therapeutics.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic methodology grounded in copper-catalyzed cross-coupling, and explores its downstream utility in drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 2-Oxo-1-phenylpiperidine-3-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound[2]:
| Property | Value | Clinical/Synthetic Relevance |
| Chemical Name | 2-Oxo-1-phenylpiperidine-3-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 197973-92-5 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C12H13NO3 | Indicates a highly carbon-efficient scaffold[2]. |
| Monoisotopic Mass | 219.0895 Da | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| Molecular Weight | 219.24 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Facilitates targeted hydrogen bonding in enzyme active sites. |
| Hydrogen Bond Acceptors | 3 (Lactam + Acid Oxygens) | Enhances aqueous solubility and receptor interaction. |
Structural Causality and Reactivity
The δ-lactam ring adopts a highly stable half-chair conformation. Because of the steric repulsion between the equatorial protons at the C6 position and the ortho-protons of the N-phenyl group, the phenyl ring is forced out of coplanarity with the lactam amide bond. This torsional twist prevents complete resonance delocalization, slightly increasing the electrophilicity of the lactam carbonyl.
Furthermore, the C3-carboxylic acid is situated alpha to the lactam carbonyl. This creates a highly enolizable C3-proton (pKa ~ 13-15 in organic solvents). Expert Insight: When functionalizing the C3-carboxyl group (e.g., via amide coupling), researchers must strictly control the basicity of the reaction conditions to prevent epimerization or racemization if a specific C3 stereocenter is desired.
Strategic Synthesis & Methodological Design
The most robust and scalable route to access 2-Oxo-1-phenylpiperidine-3-carboxylic acid involves a two-step sequence: a copper-catalyzed Goldberg N-arylation followed by chemoselective saponification.
Step 1: Copper-Catalyzed Goldberg N-Arylation
Objective: Couple ethyl 2-oxopiperidine-3-carboxylate with iodobenzene. Causality: Palladium-catalyzed Buchwald-Hartwig aminations often fail for electron-deficient lactams due to competitive O-arylation and rapid catalyst poisoning. We utilize a CuI/diamine catalytic system (), which forces exclusive N-arylation via a well-defined Cu(I)/Cu(III) catalytic cycle.
Step-by-Step Protocol:
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine ethyl 2-oxopiperidine-3-carboxylate (1.0 equiv, 10 mmol), iodobenzene (1.2 equiv, 12 mmol), CuI (0.1 equiv, 1 mmol), and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
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Degassing (Critical Step): Evacuate the flask and backfill with argon. Repeat for 3 cycles. Why? Oxygen causes rapid oxidative homocoupling of the diamine ligand, killing the catalyst.
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Solvent & Ligand Addition: Add anhydrous DMF (20 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2 mmol) via syringe.
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Reaction: Seal the flask and heat the deep blue/green suspension to 110 °C for 12 hours.
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Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting lactam (Rf ~0.2, KMnO₄ active but UV inactive) is entirely consumed and replaced by a strongly UV-active spot (Rf ~0.5), confirming the incorporation of the phenyl ring.
Step 2: Chemoselective Saponification
Objective: Hydrolyze the ethyl ester to the free carboxylic acid without opening the δ-lactam ring. Causality: Utilizing strong bases (e.g., refluxing NaOH) or extended heating will result in nucleophilic attack at the lactam carbonyl, yielding ring-opened acyclic amino acid byproducts. Lithium hydroxide (LiOH) in a biphasic system provides mild, controlled hydrolysis of the ester.
Step-by-Step Protocol:
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Solvation: Dissolve the crude ethyl 2-oxo-1-phenylpiperidine-3-carboxylate (10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).
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Hydrolysis: Add LiOH monohydrate (1.5 equiv, 15 mmol) in one portion at 0 °C to suppress exothermic side reactions.
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Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.
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Isolation: Wash the mixture with diethyl ether to remove unreacted organic impurities. Acidify the aqueous layer with 1M HCl to pH 2-3. Extract the precipitated product with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
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Self-Validation Check: Analyze the isolated white solid via ¹H NMR (CDCl₃). Successful chemoselective hydrolysis is confirmed by the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the emergence of a broad, downfield carboxylic acid proton signal (>10.0 ppm), while the lactam ring protons (C4, C5, C6) remain intact.
Synthetic Workflow Visualization
The following diagram maps the logical progression from raw starting materials to the final bioactive scaffold, highlighting the specific transformations described above.
Fig 1: Two-step synthesis and downstream diversification of the 2-oxopiperidine scaffold.
Applications in Medicinal Chemistry
The 2-oxo-1-phenylpiperidine core is not merely a structural curiosity; it is a privileged scaffold in drug discovery.
Factor Xa Inhibitors: The most prominent application of N-aryl lactams is in the development of oral anticoagulants. For instance, the blockbuster drug Apixaban utilizes an advanced derivative of an oxopiperidine scaffold to precisely orient hydrogen bond acceptors within the S1 and S4 pockets of the Factor Xa enzyme (). 2-Oxo-1-phenylpiperidine-3-carboxylic acid serves as an ideal foundational building block for synthesizing analogous libraries. By coupling the C3-carboxylic acid with various primary or secondary amines using standard uronium-based coupling reagents (e.g., HATU, DIPEA), researchers can rapidly generate diverse arrays of constrained peptidomimetics to probe structure-activity relationships (SAR).
References
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National Center for Biotechnology Information. "2-oxo-1-phenylpiperidine-3-carboxylic acid". PubChem Compound Summary for CID 19597331. Retrieved March 1, 2026.[Link]
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Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727–7729.[Link]
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Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa." Journal of Medicinal Chemistry, 50(22), 5339–5356.[Link]
